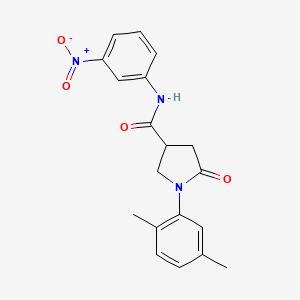![molecular formula C19H23FN2 B4894226 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine, also known as FPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPI is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been studied for its potential use in the treatment of various diseases, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves its binding to serotonin and dopamine receptors. 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine acts as a partial agonist at both receptors, which means that it can activate the receptors to a certain extent but not fully. This leads to the modulation of the neurotransmitter signaling pathways, which can result in changes in mood and behavior.
Biochemical and Physiological Effects:
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. Additionally, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have anxiolytic and antipsychotic effects, which can be beneficial for the treatment of anxiety and schizophrenia.
実験室実験の利点と制限
One of the advantages of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine is its high affinity for serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have a low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine. One of the future directions is the development of more efficient synthesis methods for 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine, which can improve its yield and purity. Additionally, further studies are needed to investigate the potential applications of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more potent and selective 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine analogs can lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves the reaction of 1-(2-bromoethyl)-2-fluorobenzene with phenylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura reaction. This reaction is widely used for the synthesis of aryl-aryl bonds and is known for its high efficiency and selectivity.
科学的研究の応用
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In the field of neuroscience, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has an affinity for serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood and behavior.
特性
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-16(15-17-7-5-6-10-19(17)20)21-11-13-22(14-12-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNJCULOIZPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluorophenyl)propan-2-yl]-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

methanol](/img/structure/B4894180.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)